molecular formula C19H19N3O3 B12578743 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide CAS No. 645418-04-8

3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B12578743
CAS No.: 645418-04-8
M. Wt: 337.4 g/mol
InChI Key: RKOMAHNKIKWDHB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring, a pyrazole ring substituted with a phenyl group, and a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

3,4-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Properties

CAS No.

645418-04-8

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide

InChI

InChI=1S/C19H19N3O3/c1-12-17(18(22-21-12)13-7-5-4-6-8-13)20-19(23)14-9-10-15(24-2)16(11-14)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22)

InChI Key

RKOMAHNKIKWDHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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